(+/-)-Norpropoxyphene-d5 maleate

Analytical Chemistry Bioanalysis LC-MS/MS

This deuterated analog is the essential SIL-IS for norpropoxyphene quantification via IDMS. Unlike unlabeled standards, the +5 Da mass shift corrects for matrix effects and ion suppression in urine/plasma, ensuring ±15% bioanalytical accuracy. Certified concentration streamlines calibration. Critical for forensic toxicology and clinical method validation.

Molecular Formula C25H31NO6
Molecular Weight 446.555
CAS No. 136765-47-4
Cat. No. B589249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Norpropoxyphene-d5 maleate
CAS136765-47-4
Molecular FormulaC25H31NO6
Molecular Weight446.555
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i6D,9D,10D,13D,14D;
InChIKeyHCQPFYNZJNOOKN-ZXYHGPIJSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+/-)-Norpropoxyphene-d5 maleate (CAS 136765-47-4): Certified Deuterated Internal Standard for Forensic and Clinical Quantification of Norpropoxyphene


(+/-)-Norpropoxyphene-d5 maleate (CAS 136765-47-4) is a deuterated analog of norpropoxyphene, the major urinary metabolite of the opioid analgesic propoxyphene . Supplied as the maleate salt and typically formulated as a certified reference material in methanol , this compound features substitution of five hydrogen atoms with deuterium on a phenyl ring . It serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of norpropoxyphene by gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-mass spectrometry (LC/MS) in applications such as clinical toxicology, urine drug testing, and forensic analysis .

Why Unlabeled Norpropoxyphene or Alternative Internal Standards Compromise Analytical Accuracy in LC-MS/MS Quantification


Generic substitution with unlabeled norpropoxyphene maleate (CAS 159208-83-0) or structurally similar, non-isotopic internal standards is not analytically equivalent. The primary limitation stems from the inability of unlabeled standards to correct for matrix effects and ion suppression/enhancement in complex biological matrices like plasma or urine [1]. Deuterated internal standards, such as (+/-)-Norpropoxyphene-d5 maleate, are recognized as the gold standard for quantitative LC-ESI-MS/MS analysis because their near-identical physicochemical properties allow them to co-elute with the target analyte and compensate for these systematic errors, thereby ensuring method accuracy and precision [1]. Furthermore, studies have demonstrated that using a deuterated internal standard can yield quantitative biases if not properly validated, underscoring the critical need for a specific, fit-for-purpose deuterated analog rather than a generic substitute [2]. Replacing this compound with a non-deuterated version would eliminate the mass distinction required for selected ion monitoring, fundamentally preventing accurate quantification via isotope dilution mass spectrometry .

Quantitative Evidence for Selecting (+/-)-Norpropoxyphene-d5 maleate (CAS 136765-47-4) Over Alternative Internal Standards


Superior Matrix Effect Compensation with Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

This compound, as a deuterated SIL-IS, is fundamentally differentiated from non-deuterated internal standards (e.g., unlabeled norpropoxyphene or structural analogs) by its ability to compensate for matrix effects and ion suppression in LC-ESI-MS/MS. While deuterated standards are the gold standard, a systematic comparison for a different analyte showed that a deuterated IS (2MHA-[2H7]) generated urinary results with a significant negative bias of -38.4% compared to a 13C-labeled IS, due to differential ion suppression [1]. This highlights a class-level advantage but also a critical validation requirement specific to the deuterated label, which cannot be addressed by unlabeled standards [2].

Analytical Chemistry Bioanalysis LC-MS/MS

Validated Analytical Method Performance with Deuterated Internal Standards for Norpropoxyphene in Human Plasma

The necessity of using a deuterated analog is directly supported by a validated GC/MS method for quantifying norpropoxyphene in human plasma. In this method, deuterated analogues were used as internal standards, achieving a validated linearity range of 25-1000 ng/mL for norpropoxyphene with correlation coefficients higher than 0.990 [1]. The method demonstrated intra- and inter-day precision (2.0-12.0% and 6.0-15.0% RSD, respectively) and accuracy within a ±10% relative error interval [1]. This performance is contingent on the use of a deuterated IS to correct for sample preparation and matrix variability.

Pharmacokinetics Clinical Toxicology Method Validation

Certified Reference Material (CRM) vs. Research-Grade Standard: Guaranteed Purity and Traceability for Forensic and Clinical Applications

The compound is offered as a Certified Reference Material (CRM) by Cerilliant (a Sigma-Aldrich/Merck brand) with a concentration of 1.0 mg/mL (as free base) in methanol, certified for GC/MS and LC/MS suitability . In contrast, (+)-Norpropoxyphene maleate, the unlabeled analog, is offered as an analytical reference standard suitable for use as a starting material for calibrators or controls, but not necessarily certified as a CRM to the same standard . The deuterated version is explicitly designated for isotope dilution methods, providing a higher level of traceability and method confidence .

Forensic Toxicology Clinical Chemistry Quality Assurance

Key Application Scenarios Requiring (+/-)-Norpropoxyphene-d5 maleate (CAS 136765-47-4) as a Critical Reagent


Development and Validation of Quantitative LC-MS/MS Methods for Norpropoxyphene in Biological Matrices

This certified deuterated internal standard is indispensable for developing and validating robust LC-MS/MS or GC/MS methods to quantify norpropoxyphene in complex matrices like plasma, urine, or tissue. As demonstrated, the use of deuterated analogues is essential to achieve the required accuracy, precision, and linearity in method validation, particularly to meet the ±15% accuracy and precision criteria for bioanalytical method validation [1]. The compound's certified concentration and purity streamline the preparation of calibration standards and quality controls, ensuring method reliability.

Forensic and Clinical Toxicology for Quantifying Propoxyphene Metabolite Exposure

In clinical toxicology and forensic investigations, accurate quantification of norpropoxyphene is critical due to its significant toxicity and longer half-life compared to propoxyphene [1]. The deuterated standard is explicitly recommended for isotope dilution methods in urine drug testing and pain prescription monitoring, enabling laboratories to confidently distinguish norpropoxyphene from potential interferences and report quantitative results that may have legal or clinical consequences . Its use is pivotal for establishing the relationship between propoxyphene ingestion and adverse outcomes.

Pharmacokinetic and Metabolic Studies of Propoxyphene and Its Metabolites

For research into the absorption, distribution, metabolism, and excretion (ADME) of propoxyphene, the deuterated norpropoxyphene standard allows for precise tracking of the metabolite. By spiking biological samples with the SIL-IS, researchers can accurately measure norpropoxyphene concentrations over time to calculate key pharmacokinetic parameters . The mass difference provided by the five deuterium atoms (+5 Da) enables unambiguous detection and quantification in complex biological samples via MS, overcoming challenges of endogenous interference and matrix variability .

Isotope Dilution Mass Spectrometry (IDMS) for Definitive Quantification

This compound is specifically formulated for use in IDMS, a primary ratio method that provides highly accurate and definitive quantification . In this application, a known amount of the deuterated standard is added to the sample, and the ratio of unlabeled to labeled norpropoxyphene is measured by MS. This approach inherently corrects for analyte loss during sample preparation and matrix effects, making it the method of choice for establishing reference values and ensuring the highest level of measurement accuracy in clinical and forensic reference laboratories .

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